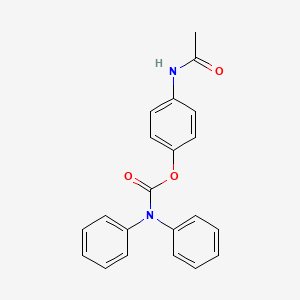

4-Acetamidophenyl diphenylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-acetamidophenyl) N,N-diphenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-16(24)22-17-12-14-20(15-13-17)26-21(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJNOPHSBFEQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Acetamidophenyl Diphenylcarbamate

Strategies for the Synthesis of 4-Acetamidophenyl Diphenylcarbamate

The formation of the carbamate (B1207046) linkage in this compound can be achieved through several synthetic strategies. These methods primarily involve the reaction of a nucleophilic precursor with an electrophilic carbamoylating agent.

The most direct route to this compound involves the reaction of 4-acetamidophenol with a suitable diphenylcarbamoylating agent. A common and effective method is the use of diphenylcarbamoyl chloride in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, deprotonates the phenolic hydroxyl group of 4-acetamidophenol, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of diphenylcarbamoyl chloride.

Another approach involves the in-situ generation of an isocyanate intermediate. organic-chemistry.orgnih.gov For instance, the Curtius rearrangement of an appropriate acyl azide (B81097) can generate a diphenylisocyanate, which can then be trapped by 4-acetamidophenol to form the desired carbamate. nih.gov While effective, this method requires the handling of potentially hazardous azide compounds.

A one-pot synthesis can also be employed, reacting a carbonylimidazolide with a nucleophile in an aqueous medium, which can be a general method for preparing carbamates. organic-chemistry.org The reaction of diphenylamine (B1679370) with a carbonylating agent like N,N'-carbonyldiimidazole (CDI) would form a reactive carbamoylimidazole intermediate. Subsequent reaction with 4-acetamidophenol would yield this compound. mdpi.com

A summary of potential carbamate formation reactions is presented in Table 1.

Table 1: Overview of Carbamate Formation Reactions for this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | General Applicability |

| Carbamoylation | 4-Acetamidophenol | Diphenylcarbamoyl Chloride | Base (e.g., Triethylamine) | High |

| Isocyanate Addition | 4-Acetamidophenol | Diphenylisocyanate | - | Moderate |

| Carbonylimidazolide | Diphenylamine | N,N'-Carbonyldiimidazole (CDI) followed by 4-Acetamidophenol | - | High |

| Transcarbamoylation | 4-Acetamidophenol | Phenyl N,N-diphenylcarbamate | Catalyst (e.g., Tin compounds) | Moderate |

The synthesis of this compound can also be approached by derivatizing the precursor molecules to facilitate the coupling reaction. For instance, 4-aminophenol (B1666318) can be first acylated to form 4-acetamidophenol. nih.govmdpi.comresearchgate.net This precursor is then reacted with a diphenylcarbamoylating agent.

Alternatively, diphenylamine can be derivatized. researchgate.netnih.govnih.govepo.org For example, reaction of diphenylamine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) would generate diphenylcarbamoyl chloride, which is a key reagent for the carbamoylation of 4-acetamidophenol.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for carbamate synthesis. organic-chemistry.org A potential, though less direct, route could involve the coupling of an aryl halide with diphenylamine and a carbon monoxide source, followed by reaction with 4-acetamidophenol.

The optimization of synthetic pathways for this compound focuses on improving yield, purity, and reaction conditions. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time.

For the reaction between 4-acetamidophenol and diphenylcarbamoyl chloride, the choice of base and solvent is critical. A non-nucleophilic, sterically hindered base can be advantageous in minimizing side reactions. Solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are often suitable. The reaction temperature is typically kept low initially to control the exothermic reaction and then may be raised to ensure completion.

In catalyst-driven reactions, such as those employing palladium complexes, ligand selection and catalyst loading are crucial for achieving high efficiency and selectivity. organic-chemistry.org Continuous flow synthesis methods offer a modern approach to optimization, allowing for precise control over reaction parameters and potentially leading to higher yields and shorter reaction times. nih.gov The use of flow chemistry can also enhance safety when dealing with hazardous reagents like phosgene or azides.

Exploration of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Systematic modifications of the diphenylcarbamate portion of the molecule can be explored to understand its influence on the compound's properties. This can involve introducing various substituents on the phenyl rings of the diphenylamine moiety.

Table 2: Proposed Structural Modifications of the Diphenylcarbamate Moiety

| Modification | Example Substituent | Rationale |

| Electronic Effects | Electron-donating groups (e.g., -OCH₃, -CH₃) | Modulate the electronic nature of the carbamate |

| Electron-withdrawing groups (e.g., -Cl, -NO₂) | ||

| Steric Hindrance | Bulky groups (e.g., -C(CH₃)₃) near the nitrogen atom | Influence conformational preferences and stability |

| Lipophilicity | Halogens (e.g., -F, -Cl) | Alter solubility and potential biological interactions |

| Hydrogen Bonding | Hydroxyl or amino groups | Introduce new interaction sites |

These modifications can be achieved by using appropriately substituted diphenylamines as starting materials for the synthesis of the corresponding carbamates. nih.govnih.gov

Another avenue of exploration is the synthesis of carbamates where the diphenylcarbamate group is replaced with other carbamate functionalities, while retaining the 4-acetamidophenyl scaffold. This allows for a systematic investigation of the impact of the carbamate's N-substituents.

For instance, reacting 4-acetamidophenol with various isocyanates (R-N=C=O) or carbamoyl (B1232498) chlorides (R₂N-COCl) can generate a library of related acetamidophenyl-containing carbamates. The substituents (R) can range from simple alkyl and aryl groups to more complex heterocyclic or functionalized moieties.

A general synthetic scheme for these derivatives involves the reaction of 4-acetamidophenol with a diverse set of carbamoylating agents in the presence of a suitable base.

Table 3: Examples of Related Acetamidophenyl-Containing Carbamates

| Carbamate Derivative | N-Substituent(s) | Synthetic Precursor |

| 4-Acetamidophenyl methylcarbamate | Methyl | Methyl isocyanate or Methylcarbamoyl chloride |

| 4-Acetamidophenyl phenylcarbamate | Phenyl | Phenyl isocyanate or Phenylcarbamoyl chloride |

| 4-Acetamidophenyl diethylcarbamate | Diethyl | Diethylcarbamoyl chloride |

| 4-Acetamidophenyl piperidine-1-carboxylate | Piperidinyl | Piperidine-1-carbonyl chloride |

The synthesis of these derivatives would follow similar principles to those outlined for the title compound, with adjustments in reaction conditions as needed based on the reactivity of the specific carbamoylating agent.

Novel Synthetic Routes to Enhance Structural Diversity

While the classical synthesis of this compound would involve the reaction of 4-acetamidophenol with diphenylcarbamoyl chloride, modern synthetic organic chemistry offers a plethora of innovative methods to access a diverse range of structurally related carbamates. These routes provide milder reaction conditions, broader substrate scope, and the potential for creating libraries of compounds for further investigation.

One promising approach involves the use of carbon dioxide (CO₂) as a C1 building block. This method aligns with the principles of green chemistry by utilizing a renewable and non-toxic reagent. The three-component coupling of amines, CO₂, and alkyl or aryl halides can efficiently produce carbamates. nih.gov For the synthesis of derivatives of this compound, this could involve the reaction of a substituted aniline (B41778) with CO₂ and a suitable electrophile. The reaction is often facilitated by a base such as cesium carbonate and a catalyst like tetrabutylammonium (B224687) iodide (TBAI), proceeding under mild conditions with short reaction times. nih.gov

Another versatile strategy is the one-pot synthesis of O-aryl carbamates where sensitive N-substituted carbamoyl chlorides are generated in situ. thieme-connect.comorganic-chemistry.org This avoids the isolation of potentially unstable intermediates. The process typically involves the reaction of an amine with a phosgene equivalent, followed by the introduction of a phenol (B47542) to yield the desired carbamate. This methodology allows for significant structural variation by simply changing the amine or phenol component.

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for carbamate synthesis. For instance, the coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol provides a direct route to aryl carbamates. organic-chemistry.org This method offers a broad scope for varying the aromatic and alcohol components, thereby enabling the synthesis of a wide array of analogs of the target compound.

The modified Hofmann rearrangement offers another pathway, particularly for generating the carbamate moiety. This one-pot procedure can convert aromatic and aliphatic amides into their corresponding methyl or benzyl (B1604629) carbamates in high yields using reagents like N-bromoacetamide and a base. nih.gov While this would require further modification to install the diphenylamino and 4-acetamidophenyl groups, it represents a foundational strategy for building the carbamate core.

These novel synthetic strategies are summarized in the table below, highlighting their potential for generating structural diversity.

| Synthetic Strategy | Key Reagents | Advantages | Potential for Structural Diversity |

| Three-Component Coupling | Amine, CO₂, Alkyl/Aryl Halide, Base (e.g., Cs₂CO₃), Catalyst (e.g., TBAI) | Utilizes renewable CO₂, mild conditions, avoids N-alkylation byproducts. nih.gov | High; variation in both the amine and halide components is possible. |

| In Situ Carbamoyl Chloride Generation | Amine, Phosgene Equivalent, Phenol | Avoids handling of sensitive carbamoyl chlorides, one-pot procedure. thieme-connect.comorganic-chemistry.org | High; allows for diverse combinations of amines and phenols. |

| Palladium-Catalyzed Cross-Coupling | Aryl Halide/Triflate, Sodium Cyanate, Alcohol, Palladium Catalyst | Broad substrate scope, direct access to aryl carbamates. organic-chemistry.org | High; variation in both the aryl halide and alcohol is feasible. |

| Modified Hofmann Rearrangement | Amide, N-bromoacetamide, Base | One-pot, good yields for specific carbamate types. nih.gov | Moderate; primarily for generating the carbamate functionality from an amide precursor. |

Chemical Reactivity and Mechanistic Studies of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the carbamate linkage, the acetamido group, and the aromatic rings. Understanding its reactivity under various conditions is crucial for predicting its stability, degradation pathways, and potential interactions in different chemical environments.

Photochemical Transformations and Degradation Pathways

Aromatic carbamates are known to undergo photodegradation upon exposure to ultraviolet (UV) light. dss.go.thnih.gov The primary photochemical event for compounds like this compound is expected to be the cleavage of the C-O bond in the ester group of the carbamate linkage. nih.gov This homolytic cleavage would generate a phenoxyl radical (derived from the 4-acetamidophenol moiety) and a diphenylcarbamoyl radical.

Studies on related aromatic carbamate pesticides have shown that the subsequent reactions of these radicals are influenced by the surrounding medium. nih.govnih.gov The phenoxyl radical can abstract a hydrogen atom from the solvent to form 4-acetamidophenol. The diphenylcarbamoyl radical can undergo further fragmentation or recombination reactions. In the presence of oxygen, photooxidation can become a significant degradation pathway, potentially leading to the formation of more complex oxygenated products. nih.gov

The rate and products of photodegradation can be significantly influenced by the solvent. For many aromatic carbamates, the quantum yields of direct photodegradation are higher in non-aqueous, hydrophobic environments compared to aqueous solutions. nih.gov This suggests that in the context of this compound, its photochemical stability might be lower in organic solvents than in water.

A plausible initial photodegradation pathway is depicted below:

Initiation: Absorption of UV radiation leads to the excitation of the molecule.

Homolytic Cleavage: The excited state undergoes cleavage of the ester C-O bond, forming a 4-acetamidophenoxyl radical and a diphenylcarbamoyl radical.

Propagation/Termination: These radicals can then participate in a variety of reactions, including hydrogen abstraction from the solvent, recombination, or reaction with oxygen to form peroxy radicals and subsequently more stable degradation products.

The presence of the acetamido group and the multiple phenyl rings can also influence the photochemical behavior, potentially offering additional sites for radical attack or influencing the electronic properties of the chromophore.

Nucleophilic Reactivity and Solvent Interactions

The carbonyl carbon of the carbamate group in this compound is an electrophilic center and is susceptible to nucleophilic attack. youtube.com The most common nucleophilic reaction for carbamates is hydrolysis, which involves the cleavage of the carbamate linkage. clemson.eduacs.org

The mechanism and rate of hydrolysis are highly dependent on the pH of the medium. clemson.edu

Alkaline Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. For carbamates with a hydrogen on the nitrogen, an elimination-addition (E1cB-like) mechanism can occur. acs.org However, for a disubstituted carbamate like the target compound, a bimolecular acyl substitution (BAc2) mechanism is more likely, proceeding through a tetrahedral intermediate. nih.gov The leaving group would be the 4-acetamidophenoxide anion.

Acid-Catalyzed Hydrolysis: Acid catalysis of carbamate hydrolysis is generally less significant than base-mediated hydrolysis. clemson.edu Protonation of the carbonyl oxygen can activate the carbonyl group towards attack by a weak nucleophile like water.

Neutral Hydrolysis: At neutral pH, the reaction with water is typically slow but can be a relevant degradation pathway over extended periods. clemson.edu

Solvents play a crucial role in the nucleophilic reactivity of carbamates. researchgate.net Polar, protic solvents can stabilize the charged intermediates and transition states involved in hydrolysis, thereby accelerating the reaction. Aprotic solvents can also influence reaction rates, with dipolar aprotic solvents potentially favoring certain reaction pathways. For instance, the formation of carbamic acids from amines and CO₂ is favored in protophilic, highly dipolar aprotic solvents like DMSO or DMF. researchgate.net

Besides water, other nucleophiles can react with this compound. For example, amines could potentially displace the 4-acetamidophenoxide group to form ureas, in a process known as aminolysis. The reactivity of the carbamate towards various nucleophiles is a key factor in its chemical stability and potential for further chemical transformations.

Thermal Stability and Decomposition Mechanisms

The thermal decomposition of carbamates can proceed through several pathways, with the specific products depending on the structure of the carbamate and the reaction conditions. publish.csiro.aunih.govmdpi.com For O-aryl carbamates, a common thermal decomposition route is the reversible dissociation into an isocyanate and a phenol. nih.gov In the case of this compound, this would yield diphenylisocyanate and 4-acetamidophenol.

This decomposition is an endothermic process and typically requires high temperatures, often above 150-200°C. nih.gov The reaction can be carried out in the gas phase or in high-boiling inert solvents. mdpi.com

Reaction: this compound ⇌ Diphenylisocyanate + 4-Acetamidophenol

However, other side reactions can occur, especially at elevated temperatures. nih.gov The isocyanate formed can react with the starting carbamate or with the phenol product, leading to the formation of ureas and other complex products. For instance, the reaction of diphenylisocyanate with 4-acetamidophenol could lead to the formation of a mixed urea (B33335) derivative.

The thermal stability of the carbamate is also influenced by the nature of the substituents. Electron-withdrawing groups on the aryl ring of the phenol can affect the stability of the leaving group and thus the decomposition temperature. The thermal decomposition of some carbamates has been shown to follow first-order kinetics. publish.csiro.au A study on methyl N-methylcarbamate indicated a homogeneous, unimolecular gas-phase reaction proceeding through a four-centered transition state. publish.csiro.au While the mechanism for this compound may differ due to its aromatic nature, it highlights the potential for intramolecular decomposition pathways.

The table below summarizes the expected decomposition products under different conditions.

| Condition | Primary Decomposition Pathway | Major Products | Potential Side Products |

| Photochemical (UV) | Homolytic C-O bond cleavage nih.gov | 4-Acetamidophenol, Diphenylcarbamoyl radical derivatives | Oxidized and rearranged products |

| Nucleophilic (Hydrolysis) | Nucleophilic acyl substitution | 4-Acetamidophenol, Diphenylamine, Carbon Dioxide | - |

| Thermal | Reversible dissociation nih.govmdpi.com | Diphenylisocyanate, 4-Acetamidophenol | Ureas, other condensation products |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Acetamidophenyl Diphenylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

The elucidation of the precise chemical structure of 4-Acetamidophenyl diphenylcarbamate heavily relies on NMR spectroscopy. This technique provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectral Analysis and Signal Interpretation

A ¹H NMR spectrum would be crucial for identifying the different types of protons and their connectivity in this compound. It would be expected to show distinct signals for the aromatic protons on the acetamidophenyl and diphenylcarbamate moieties, as well as singlets for the acetyl methyl protons and the amide proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide insights into the substitution pattern and electronic environment of the benzene (B151609) rings. Without experimental data, a detailed interpretation is not possible.

Carbon (¹³C) NMR and Two-Dimensional NMR Techniques

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments in the molecule. Specific chemical shifts would be expected for the carbonyl carbons of the acetamido and carbamate (B1207046) groups, the aromatic carbons, and the methyl carbon of the acetyl group. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be instrumental in definitively assigning the proton and carbon signals by showing correlations between them. The absence of this data prevents a complete structural assignment.

Application of Advanced NMR for Conformation and Dynamics

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide information about the three-dimensional structure and conformational preferences of the molecule. These studies would help in understanding the spatial relationships between different parts of the molecule, which can influence its properties. Unfortunately, no such studies on this compound have been found.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would provide the high-precision mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula. This is a critical step in confirming the identity of a synthesized compound. This specific data for the target compound is not available.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structural components. By analyzing the fragmentation pathways, it would be possible to confirm the connectivity of the acetamidophenyl and diphenylcarbamate moieties. Without experimental MS/MS data, the fragmentation behavior of this compound cannot be described.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the various functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy for Characteristic Band Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, several key absorptions are expected.

The presence of the secondary amide group (acetamido) gives rise to a characteristic N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹. libretexts.orgopenstax.org The carbonyl (C=O) stretching of this amide, known as the Amide I band, is expected to be a strong absorption between 1650 and 1700 cm⁻¹, with its exact position influenced by conjugation. libretexts.orgacs.org The carbamate functional group also possesses a strong carbonyl stretching band, which typically appears at a higher frequency than amides, generally in the 1680-1700 cm⁻¹ region. spcmc.ac.in The C-N stretching vibrations from both the amide and carbamate groups, as well as the diphenylamino moiety, will produce bands of medium to weak intensity in the 1020-1250 cm⁻¹ range. spcmc.ac.in Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the in-ring C-C stretching vibrations of the three phenyl rings will result in a series of absorptions between 1400 and 1600 cm⁻¹. libretexts.orgpressbooks.pub

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300-3500 | N-H Stretch | Secondary Amide | Medium |

| 3000-3100 | C-H Stretch | Aromatic | Medium to Weak |

| 1680-1700 | C=O Stretch | Carbamate | Strong |

| 1650-1700 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| 1585-1600 | C-C Stretch (in-ring) | Aromatic | Medium |

| 1470-1570 | N-H Bend (Amide II) | Secondary Amide | Medium |

| 1400-1500 | C-C Stretch (in-ring) | Aromatic | Medium |

| 1250-1350 | C-N Stretch (Amide III) | Secondary Amide | Medium |

| 1020-1250 | C-N Stretch | Amine/Carbamate | Medium to Weak |

| 675-900 | C-H "oop" Bend | Aromatic | Strong |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides information that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and transitions that result in a change in polarizability are Raman active. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| ~3060 | Aromatic C-H Stretch | Phenyl Rings | Medium |

| ~1600 | Ring CCC Stretch | Phenyl Rings | Strong |

| ~1280 | C-C Bridge Stretch | Diphenyl | Strong |

| ~1030 | C-H In-plane Bend | Phenyl Rings | Medium |

| ~1000 | CCC Trigonal Breathing | Phenyl Rings | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for analyzing compounds with conjugated π-electron systems. quora.comlibretexts.org

Chromophore Analysis and Absorption Maxima Determination

The this compound molecule contains multiple chromophores, which are the parts of the molecule that absorb light. These include the acetamidophenyl group and the diphenylcarbamate moiety. The phenyl rings and the carbonyl groups are the primary chromophoric components. The extent of conjugation between these groups dictates the wavelength of maximum absorption (λmax). shimadzu.comlibretexts.org

It is expected that this compound will exhibit strong π → π* transitions. The conjugation of the lone pair of electrons on the nitrogen atom with the phenyl ring in the acetamido group, and the more extensive conjugation across the diphenylamino and carbamate groups, will likely lead to multiple absorption bands in the UV region. The presence of these extended conjugated systems is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to simpler, non-conjugated aromatic compounds. libretexts.orgyoutube.com Based on similar structures, the primary absorption maxima are predicted to occur in the 200-300 nm range.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore System |

| ~240-260 | π → π | Acetamidophenyl |

| ~270-290 | π → π | Diphenylcarbamate |

| >300 | n → π* | Carbonyls |

Quantitative Spectroscopic Methods for Concentration Determination

UV-Vis spectroscopy is a well-established technique for the quantitative analysis of compounds in solution, governed by the Beer-Lambert Law. This law states that for a given wavelength, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To determine the concentration of this compound, a calibration curve would first be constructed. youtube.com This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the determined λmax. A plot of absorbance versus concentration should yield a linear relationship. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. This method is widely used in pharmaceutical analysis for its simplicity, speed, and reliability. researchgate.netwaters.com

Emerging Spectroscopic Techniques for this compound Characterization

While traditional spectroscopic methods provide a wealth of structural information, emerging techniques offer enhanced sensitivity and novel ways to probe molecular structure and behavior. For a complex molecule like this compound, these advanced methods could provide deeper insights.

One such technique is Surface-Enhanced Raman Scattering (SERS) . SERS can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, allowing for detection at very low concentrations. This could be particularly useful for trace analysis of this compound.

Femtosecond Stimulated Raman Spectroscopy (FSRS) is another powerful technique that combines high temporal and spectral resolution, making it possible to study the vibrational dynamics of molecules on ultrafast timescales. aip.org This could be applied to investigate photoinduced processes or conformational changes in this compound.

Furthermore, the integration of computational methods, such as Density Functional Theory (DFT) , with experimental spectroscopy is becoming increasingly common. nih.govnih.gov DFT calculations can predict vibrational frequencies and spectroscopic properties, aiding in the assignment of complex spectra and providing a more robust characterization of the molecule.

The application of multimodal approaches , combining data from various spectroscopic techniques with methods like mass spectrometry, offers a comprehensive strategy for the unambiguous characterization of complex organic molecules. researchgate.netnih.gov Techniques such as Raman spectroscopy combined with machine learning are also emerging as powerful tools for analyzing complex spectral data and correlating it with material properties. azom.com

Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgillinois.edu It is founded on the principle that an unpaired electron has a magnetic moment, and in the presence of an external magnetic field, it can exist in two distinct spin states. amrita.edu The absorption of microwave radiation can induce transitions between these states, giving rise to an EPR spectrum. neware.net The resulting spectrum is sensitive to the electron's local environment, providing information about the structure and dynamics of radical species or transition metal complexes. ciqtekglobal.com

For a diamagnetic molecule such as this compound, which lacks unpaired electrons, direct analysis by EPR is not possible. However, it can be studied using EPR through a technique known as spin-labeling. nih.gov This involves the covalent attachment of a stable paramagnetic molecule, or "spin label," to a specific site on the molecule of interest. rsc.orgnih.gov Nitroxide radicals are commonly used as spin labels due to their stability and sensitivity to the local environment. nih.gov Once spin-labeled, the EPR spectrum of the nitroxide can provide information about the local dynamics and polarity of the region where the label is attached on the this compound molecule.

Double Electron-Electron Resonance (DEER) spectroscopy is a pulsed EPR technique that measures the magnetic dipole-dipole interaction between two or more paramagnetic centers. researchgate.netmuohio.edu This allows for the precise measurement of distances between spin labels in the range of approximately 1.5 to 16 nanometers. researchgate.net The DEER experiment involves applying a series of microwave pulses at two different frequencies to a doubly spin-labeled sample. muohio.edu The modulation of the resulting echo signal contains information about the through-space distance between the two spin labels.

In a hypothetical application to this compound, two molecules could be functionalized and then spin-labeled at specific positions. A DEER experiment could then be performed on a solution of these doubly-labeled molecules. The resulting distance distribution would provide valuable information about the intermolecular interactions, aggregation state, or the conformation of a dimeric species in solution. This data is not readily accessible through many other structural biology techniques, which often require crystallization. nih.gov

Hypothetical DEER Experiment Data for Spin-Labeled this compound Dimer

| Parameter | Value |

| Most Probable Distance (r) | 3.5 nm |

| Distance Distribution Width (FWHM) | 0.8 nm |

| Experimental Temperature | 77 K |

| Microwave Frequency | Q-band (~34 GHz) |

This table represents hypothetical data from a DEER experiment on a spin-labeled dimer of this compound, illustrating the type of structural information that could be obtained.

Multivariate Spectroscopic Methods for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as during its synthesis, in a formulation, or within a biological sample, can be challenging due to the presence of other components that may have overlapping spectral signals. nih.govnih.gov Multivariate spectroscopic methods offer a powerful solution to this problem by analyzing the entire spectrum simultaneously, rather than focusing on a single wavelength or frequency. diva-portal.org These chemometric techniques can extract relevant chemical information from complex datasets, enabling both qualitative and quantitative analysis.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. numberanalytics.comnumberanalytics.com By transforming the original variables into a new set of uncorrelated variables called principal components (PCs), PCA can reveal underlying patterns and groupings within the data. nih.gov For instance, if spectroscopic data (e.g., FTIR or UV-Vis) were collected at various stages of the synthesis of this compound, PCA could be used to distinguish between spectra of the starting materials, intermediates, the final product, and any byproducts, providing a means for reaction monitoring and quality control.

Partial Least Squares (PLS) regression is a supervised multivariate calibration method that is particularly useful when there is a high degree of correlation between predictor variables, as is common in spectroscopic data. wikipedia.orgresearchgate.netunits.it PLS models the relationship between the spectral data (X-block) and the concentration of the analyte of interest (Y-block), such as this compound. rsc.org By finding the latent variables that maximize the covariance between X and Y, PLS can build a robust calibration model for quantifying the compound in the presence of interfering species. ias.ac.in This approach is widely used in the pharmaceutical industry for content uniformity and formulation analysis. diva-portal.org

Hypothetical PLS Calibration Model for Quantification of this compound in a Formulation

| Parameter | Value |

| Number of Latent Variables | 3 |

| R² (Coefficient of Determination) | 0.998 |

| RMSEC (Root Mean Square Error of Calibration) | 0.05% w/w |

| RMSEP (Root Mean Square Error of Prediction) | 0.07% w/w |

| Concentration Range | 1.0 - 10.0% w/w |

This table illustrates hypothetical performance metrics for a PLS regression model developed to quantify this compound in a complex mixture using spectroscopic data.

Computational and Theoretical Chemistry Approaches for 4 Acetamidophenyl Diphenylcarbamate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic properties and predicting the chemical behavior of 4-Acetamidophenyl diphenylcarbamate.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of molecules containing acetamide (B32628) and carbamate (B1207046) functionalities. nih.govnih.gov DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are instrumental in optimizing molecular geometry and predicting electronic characteristics. nih.govnih.gov For instance, in related acetamide derivatives, DFT has been used to calculate thermodynamic properties such as entropy, enthalpy, and Gibbs free energy. researchgate.net These calculations provide a foundational understanding of the molecule's stability and electronic configuration.

A study on a related compound, 4-acetamidophenyl 3-((Z)-but-2-enoyl)phenylcarbamate, utilized DFT for quantum chemical analysis, highlighting its utility in understanding complex organic molecules. researchgate.net Similarly, research on paracetamol (acetaminophen), which shares the 4-acetamidophenyl moiety, has employed DFT to study its reactivity and structure. dergipark.org.tr The insights from these studies on analogous structures can be extrapolated to understand the behavior of this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For higher accuracy in electronic structure determination, ab initio methods such as Hartree-Fock (HF) are utilized. semanticscholar.org While computationally more intensive than DFT, ab initio calculations can provide more precise predictions of electronic energies and wavefunctions. nih.gov These methods are crucial for benchmarking results obtained from DFT and for studying systems where electron correlation effects are particularly important. For example, ab initio calculations have been used to study the tautomeric equilibria of formamide, a fundamental component of the acetamido group. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability; a smaller gap generally corresponds to higher reactivity. researchgate.netacadpubl.eu

FMO analysis helps in identifying the potential sites for nucleophilic and electrophilic attacks. The HOMO acts as an electron donor, indicating regions of nucleophilicity, while the LUMO acts as an electron acceptor, indicating electrophilic sites. youtube.comacadpubl.eu In studies of similar compounds, FMO analysis has revealed how the distribution of these orbitals influences reaction pathways. For example, in one study, the LUMO was spread over an octahydroquinazolinone group, indicating its susceptibility to nucleophilic attack. researchgate.net This type of analysis is invaluable for predicting how this compound might interact with other reagents.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior and conformational landscape of this compound.

Molecular Mechanics (MM) and Force Field Development

Molecular mechanics (MM) provides a computationally efficient method to study large molecular systems. nih.gov This approach uses classical mechanics and empirically derived parameters, known as a force field, to calculate the potential energy of a system as a function of its atomic coordinates. The development of accurate force fields is crucial for the reliability of MM simulations. These force fields are often parameterized using data from higher-level quantum mechanical calculations or experimental data.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. nih.gov By exploring the potential energy surface, researchers can understand the flexibility of the molecule and the relative populations of different conformations.

For example, a conformational analysis of N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides using both experimental IR spectroscopy and theoretical calculations (B3LYP/6-311++G(d,p)) identified two stable conformation pairs: gauche and cis. nih.gov The study also showed that the relative stability of these conformers can be influenced by solvent polarity. nih.gov Such analyses are critical for understanding how this compound might adopt different shapes in various environments, which in turn affects its interactions with biological targets or other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes, flexibility, and intermolecular interactions of a molecule like this compound in a simulated environment, such as in a solvent or interacting with a biological target. nih.govnih.gov

Despite the utility of this technique, a review of the current scientific literature reveals a lack of specific MD simulation studies performed on this compound. Such studies could, for instance, illuminate the stability of its different conformations, the dynamics of its functional groups, and its interaction with solvent molecules, which are crucial for understanding its chemical and biological activity.

In Silico Structure-Activity Relationship (SAR) and Drug Design Methodologies

In silico Structure-Activity Relationship (SAR) and drug design methodologies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity. These methods are instrumental in modern drug discovery for identifying and optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov The development of a QSAR model for this compound and its analogues would involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with a measured biological activity. nih.gov

Currently, there are no published QSAR models specifically developed for this compound. The development of such models would be valuable for predicting the activity of new, related compounds and for guiding the design of molecules with enhanced or specific activities.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com This can be done using either ligand-based methods, which rely on the knowledge of other active molecules, or structure-based methods, which use the three-dimensional structure of the target. nih.govmdpi.com

A comprehensive search of the literature indicates that this compound has not been the subject of specific ligand-based or structure-based virtual screening studies. Such an approach could be employed to identify potential biological targets for this compound or to discover other compounds with similar activity profiles.

Molecular Docking and Binding Energy Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.commdpi.com It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. samipubco.commdpi.com The binding energy, which quantifies the strength of the interaction, can also be calculated. samipubco.com

As of now, there are no specific molecular docking studies or binding energy predictions for this compound reported in the scientific literature. Performing molecular docking of this compound into the active sites of various enzymes or receptors could provide hypotheses about its potential biological targets and mechanism of action.

Table 1: Hypothetical Molecular Docking and Binding Energy Data

Since no experimental or computational data is available, the following table is a hypothetical representation of what such data might look like for this compound with a potential protein target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| HypotheticalEnzyme A | -8.5 | TYR123, PHE256, LYS89 |

| HypotheticalReceptor B | -7.2 | ASP101, TRP34, ILE200 |

Note: The data in this table is purely illustrative and not based on actual research findings.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry can also be used to investigate the mechanisms and kinetics of chemical reactions. nih.gov These studies can provide a detailed understanding of how a reaction proceeds, including the identification of transient intermediates and transition states. nih.gov

Transition State Localization and Reaction Coordinate Analysis

The localization of transition states and the analysis of the reaction coordinate are key components of computational reaction mechanism studies. nih.gov The transition state represents the highest energy point along the reaction pathway, and its structure provides crucial information about the mechanism. The reaction coordinate describes the progress of the reaction from reactants to products. nih.gov

A review of the available literature indicates that no computational studies on the reaction mechanisms, kinetics, transition state localization, or reaction coordinate analysis have been performed for the synthesis or reactions of this compound. Such studies could, for example, be used to optimize reaction conditions for its synthesis or to understand its reactivity with other molecules.

Kinetic Rate Constant Predictions and Mechanistic Validation

The prediction of kinetic rate constants and the validation of reaction mechanisms are cornerstone applications of computational and theoretical chemistry. For this compound, these approaches provide invaluable insights into its reactivity, stability, and potential transformation pathways. While specific experimental kinetic data for this compound is not extensively available in public literature, a robust understanding can be developed by applying established theoretical methodologies used for structurally related compounds, such as carbamates and acetaminophen (B1664979) derivatives.

Theoretical Frameworks for Rate Constant Prediction

The prediction of reaction rate constants is primarily approached through Transition State Theory (TST). dtic.mil TST posits that the rate of a reaction is governed by the concentration of an activated complex (the transition state) in equilibrium with the reactants. The rate constant, k, can be calculated using the Eyring equation, which requires the determination of the Gibbs free energy of activation (ΔG‡). dtic.mil

Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the energies of reactants, products, and, most importantly, the transition state structures that lie on the reaction pathway. nih.gov Functionals like M06-2X have been shown to provide accurate energies for reactions involving noncovalent interactions, which are pertinent to the study of complex molecules like this compound. nih.gov

For more complex reactions, especially those in solution or enzymatic environments, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mdpi.com In this approach, the reactive center of the molecule is treated with a high level of quantum mechanics, while the surrounding solvent or protein environment is modeled using less computationally intensive molecular mechanics force fields. mdpi.com This allows for a more realistic simulation of the reaction environment.

Beyond TST, more advanced theories and empirical methods can be utilized. Marcus theory, for example, provides a framework for correlating reaction rates with the thermodynamic driving force of the reaction and an intrinsic barrier. researchgate.netresearchgate.net This can be particularly useful for electron transfer reactions and other simple bond-forming or bond-breaking processes. Furthermore, machine learning models are emerging as powerful tools for predicting rate constants, trained on large datasets of known reactions. acs.orgmit.edu

Mechanistic Validation of Key Reactions

Computational chemistry is a powerful tool for elucidating and validating reaction mechanisms. For this compound, key reactions of interest include hydrolysis of the carbamate linkage and reactions involving the acetamido group.

Hydrolysis of the Carbamate Group: The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the environment. clemson.eduscielo.br

Alkaline Hydrolysis: Under basic conditions, the hydrolysis of carbamates like this compound is expected to proceed via a BAc2 mechanism (base-catalyzed, bimolecular, acyl-oxygen cleavage). scielo.br Computational modeling can validate this by:

Modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate.

Locating the tetrahedral intermediate formed in this step.

Identifying the transition state for the departure of the leaving group (the phenoxide derived from the diphenylamine (B1679370) moiety).

Calculating the activation barriers for each step to determine the rate-determining step. For many carbamates, the formation of the tetrahedral intermediate is the slow step. clemson.edu

Acid-Catalyzed Hydrolysis: In acidic media, the reaction mechanism can be more complex. Protonation can occur on the carbonyl oxygen or the nitrogen atom of the carbamate. scielo.br DFT calculations can determine the relative basicities of these sites to predict the most likely protonation site. The subsequent nucleophilic attack by water can then be modeled to elucidate the full reaction pathway. For some carbamates, a bimolecular attack of water on the N-protonated substrate has been observed. scielo.br

The table below illustrates hypothetical activation barriers for the hydrolysis of a generic aryl carbamate, showcasing the type of data that can be generated through computational studies.

| Reaction Step | Mechanism | Calculated Activation Barrier (kcal/mol) |

| Hydroxide Attack | BAc2 | 18.5 |

| Leaving Group Departure | BAc2 | 12.2 |

| Water Attack (N-protonated) | AAc2 | 25.1 |

Reactions at the Acetamido Group: The acetamido portion of the molecule is also reactive, particularly towards radical species. Theoretical studies on acetaminophen, a structural analog, have shown that radical-initiated degradation can occur via radical adduct formation (RAF) or formal hydrogen atom transfer (FHAT). nih.gov

Computational studies can predict the preferred reaction pathway by calculating the activation barriers for radical attack at different positions on the aromatic ring and the acetamido group. nih.gov For instance, the reaction of this compound with a hydroxyl radical (•OH) can be modeled to determine if the radical adds to the phenyl ring or abstracts a hydrogen atom from the amide nitrogen or methyl group.

The following table presents hypothetical free energy barriers for the reaction of an acetamidophenyl derivative with a hydroxyl radical, demonstrating how computational chemistry can be used to predict the most favorable reaction pathway.

| Reaction Pathway | Radical Species | Calculated Free Energy Barrier (kcal/mol) |

| Radical Adduct Formation (ortho-position) | •OH | 8.5 |

| Radical Adduct Formation (meta-position) | •OH | 9.8 |

| Hydrogen Atom Transfer (amide N-H) | •OH | 12.3 |

| Hydrogen Atom Transfer (methyl C-H) | •OH | 15.1 |

Catalytic Transformations: Computational studies are also crucial in understanding and optimizing catalytic reactions involving carbamates. For example, the nickel-catalyzed amination of aryl carbamates has been studied using DFT. nih.gov These calculations can elucidate the entire catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps, and identify the rate-determining step. nih.gov Such insights are vital for designing more efficient catalytic systems for the functionalization of molecules like this compound.

Structure Activity Relationship Sar and Molecular Interaction Studies of 4 Acetamidophenyl Diphenylcarbamate

Elucidation of Structural Determinants for Molecular Activity

The biological activity of 4-Acetamidophenyl diphenylcarbamate is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. The molecule's activity is not static but is influenced by the electronic effects of its substituents, its stereochemical configuration, and its ability to adopt various conformations.

Impact of Substituent Effects on Bioactivity Profiles

The substitution pattern on the aromatic rings and the nature of the carbamate (B1207046) group itself are critical for determining the bioactivity of carbamate-containing compounds. The electrophilicity of the carbamate is a key factor in its ability to interact with biological targets, particularly enzymes. In studies on serine hydrolase inhibitors, the potency of carbamates was directly related to the reactivity of the electrophile. For instance, carbamates with highly reactive leaving groups like p-nitrophenoxide (PNP) or hexafluoroisopropoxide (HFIP) demonstrated significantly greater potency for inhibiting monoacylglycerol lipase (B570770) (MAGL) and ABHD6 compared to their less reactive phenyl or trifluoroethyl counterparts. nih.gov This highlights that the diphenylcarbamate moiety in the title compound contributes to a specific level of reactivity that defines its interaction profile.

Furthermore, substitutions on the phenyl rings can dramatically alter both potency and selectivity for a given biological target. In a series of compounds designed as thyroid hormone receptor-β (THR-β) agonists, modifications to a phenyl ring had profound effects. While compounds with carboxylic acid, amide, or aldehyde groups saw a significant loss of potency, the introduction of a cyano group led to a substantial increase in both potency and selectivity. acs.orgacs.org This demonstrates that even subtle changes in the electronic and steric properties of the phenyl rings can fine-tune the compound's interaction with a receptor's binding pocket.

| Compound Type | Target | Substituent Effect on Bioactivity |

| Carbamate-based Serine Hydrolase Inhibitors | MAGL, ABHD6 | More electrophilic carbamates (e.g., HFIP, PNP) show higher inhibitory potency (lower IC₅₀) than less reactive counterparts (phenyl, trifluoroethyl). nih.gov |

| Phenyl-substituted THR-β Agonists | THR-β | A cyano group substituent increased potency and selectivity, while carboxylic acid, amide, and aldehyde groups reduced potency. acs.orgacs.org |

Stereochemical Influence on Molecular Recognition

The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in how a molecule is recognized by a biological target. For carbamates, stereoisomers can exhibit vastly different biological activities. The synthesis of carbamates can proceed through mechanisms that result in an inversion of stereochemistry, underscoring the importance of controlling the spatial arrangement of substituents. nih.gov

Studies on glucal 3-carbamates have shown that stereocontrol is influenced by a combination of inductive, conformational, and stereoelectronic effects. nih.gov The choice of protecting groups at positions remote from the reactive center can dictate the stereochemical outcome of a reaction, highlighting that the entire molecular architecture contributes to the final 3D structure and its subsequent interaction with chiral biological molecules like enzymes and receptors. nih.govrsc.org While specific stereochemical studies on this compound are not prevalent, the principles established for other carbamates confirm that its stereoisomers would be expected to have distinct bioactivity profiles.

Conformational Flexibility and Active Conformation Identification

Carbamate groups are characterized by a partial double bond character in the C-N bond, which restricts free rotation and leads to the existence of syn and anti conformations. nih.gov Unlike amides, carbamates often show a slight preference for the anti conformation, though the energy difference between the two rotamers can be small, allowing for a mixture of both isomers to exist in equilibrium. nih.gov This conformational flexibility is crucial, as it allows the molecule to adapt its shape to fit into a specific binding site. However, it is likely that only one of these conformations is the "active" one responsible for the molecule's biological effect. nih.govnih.gov

Biochemical Mechanism of Action Investigations

The biological effects of this compound are mediated through its interactions with specific biomolecules, such as enzymes and receptors. Investigating these interactions reveals the compound's mechanism of action at a biochemical level.

Enzyme Inhibition Kinetics and Binding Modes (e.g., competitive, non-competitive)

Carbamates are a well-known class of enzyme inhibitors, often targeting hydrolases like cholinesterases or lipases. nih.govmdpi.com They can act through various inhibition mechanisms, including competitive, non-competitive, or irreversible inhibition. libretexts.orgyoutube.comyoutube.com In competitive inhibition, the inhibitor vies with the substrate for the same active site. youtube.com In non-competitive inhibition, the inhibitor binds to an allosteric (different) site, reducing the enzyme's catalytic efficiency without preventing substrate binding. libretexts.orgyoutube.com

Many carbamates function as pseudo-irreversible or irreversible inhibitors by carbamylating a key amino acid residue—typically a serine—in the enzyme's active site. nih.govmdpi.com This process involves the formation of a covalent bond between the enzyme and the carbamate moiety, leading to inactivation. The rate of this inhibition and its selectivity can be precisely tuned. For example, a series of sulfonamide-based carbamates showed highly selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with some derivatives being significantly more potent than the clinically used drug rivastigmine. mdpi.com The kinetics of this process can be complex, sometimes involving an initial loose binding followed by a slower, tighter association with the enzyme. nih.gov

| Inhibitor | Target Enzyme | Inhibition Potency (IC₅₀) | Selectivity |

| Benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | BChE | 4.33 µM | ~34-fold over AChE |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) | BChE | 6.57 µM | ~10-fold over AChE |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate (5c) | BChE | 8.52 µM | ~10-fold over AChE |

| Rivastigmine (Reference) | BChE | ~38 µM | N/A |

Data sourced from a study on selective BChE inhibitors. mdpi.com

Receptor Binding Affinity and Selectivity Profiling

Beyond enzyme inhibition, carbamate-containing molecules can also act as ligands for various receptors. The affinity (strength of binding) and selectivity (preference for one receptor subtype over another) are critical determinants of their pharmacological profile.

Radioligand binding assays are commonly used to determine these parameters. For instance, studies on molecularly imprinted polymers, which act as synthetic receptor mimics, have demonstrated that the acetamide (B32628) portion of a template molecule is crucial for binding, suggesting the 4-acetamidophenyl group of the title compound is important for molecular recognition. researchgate.net In studies of ligands for the estrogen receptor, modifications to the core structure can lower binding affinity, but the resulting compound may still be a potent ligand. nih.gov

Research on thyroid hormone receptor (THR) agonists has shown that carbamate-containing structures can be designed to be highly selective for the THR-β subtype over the THR-α subtype. acs.org This selectivity is vital for achieving targeted therapeutic effects while minimizing off-target actions. The selectivity profile is determined by how well the ligand's structure complements the unique amino acid residues and spatial dimensions of the receptor's binding pocket. acs.org

In-depth Analysis of Molecular Interactions of this compound Remains Elusive Due to Lack of Available Research

A comprehensive investigation into the molecular interactions of the chemical compound this compound, with a specific focus on its hydrogen bonding, hydrophobic, and electrostatic forces, could not be conducted due to a significant absence of publicly available scientific literature and research data. Extensive searches using various targeted queries failed to retrieve any specific studies or datasets pertaining to the structure-activity relationship (SAR) and molecular interaction profile of this particular compound.

Initial and subsequent targeted searches for "this compound" and related terms such as its molecular modeling, synthesis, biological activity, and physicochemical properties did not yield any relevant scholarly articles, experimental data, or computational analyses. The search results consistently redirected to a different, albeit structurally related, compound known as 4-Acetamidophenyl acetate (B1210297) (Diacetamate). While information is available for Diacetamate, it is a distinct chemical entity, and its properties cannot be extrapolated to this compound.

The inability to locate any specific research on this compound suggests several possibilities. The compound may be a novel or emerging molecule with research that has not yet been published in publicly accessible domains. Alternatively, it could be a proprietary compound with research confined to private industry databases. There is also the possibility of an error in the compound's name as provided.

Without any foundational research data, a detailed discussion of its hydrogen bonding capabilities, the nature of its hydrophobic interactions with biological targets, or the characteristics of its electrostatic potential is not possible. Consequently, the generation of data tables and a detailed analysis as requested under the section "5.2.3. Molecular Interactions: Hydrogen Bonding, Hydrophobic, Electrostatic Forces" cannot be fulfilled at this time.

Further research or clarification on the compound's identity would be necessary to proceed with a scientifically accurate and detailed analysis of its molecular interactions.

Academic and Research Applications of 4 Acetamidophenyl Diphenylcarbamate

Contributions to Fundamental Organic Chemistry

While direct contributions of 4-Acetamidophenyl diphenylcarbamate are not documented, its structure suggests potential utility in advancing synthetic methodologies.

Advancements in Carbamate (B1207046) Chemistry

Carbamates are a vital class of organic compounds with broad applications, from protecting groups in synthesis to key pharmacophores in medicinal chemistry. google.com The synthesis of complex carbamates is an ongoing area of research, with methods often involving the reaction of isocyanates with alcohols, or the use of phosgene (B1210022) derivatives. google.com A compound like this compound, if available, could serve as a scaffold or an intermediate in the synthesis of more complex carbamate derivatives. Its stability and reactivity would be of interest in studies aimed at developing novel synthetic routes to carbamates under mild conditions. nih.gov

The general synthesis of carbamates can be achieved through various methods, each with its own advantages and limitations.

Table 1: General Methods for Carbamate Synthesis

| Method | Reactants | General Conditions |

|---|---|---|

| From Isocyanates | Alcohol, Isocyanate | Often spontaneous, can be catalyzed by bases or organometallic compounds. |

| From Chloroformates | Alcohol, Amine, Chloroformate | Typically requires a base to neutralize the HCl byproduct. |

| Curtius Rearrangement | Acyl Azide (B81097) | Thermal or photochemical rearrangement followed by trapping with an alcohol. |

| Lossen Rearrangement | Hydroxamic Acid | Formation of an O-acyl, O-sulfonyl, or O-phosphoryl intermediate, followed by rearrangement and trapping with an alcohol. |

| From Carbon Dioxide | Amine, Alcohol | Requires activation of CO2 or harsh reaction conditions. |

Methodologies for Aryl Amide and Ester Synthesis

The structure of this compound contains both an amide and a carbamate (which is an ester of carbamic acid). This makes it theoretically relevant to the synthesis of other aryl amides and esters.

Aryl Amide Synthesis: The acetamido group (-NHCOCH₃) is a classic example of an aryl amide. While this specific compound is unlikely to be a starting material for other amides, its synthesis would fall under the broad category of N-acylation of an aniline (B41778) derivative. Modern amide synthesis often seeks to avoid harsh conditions and stoichiometric activating agents, favoring catalytic methods. nih.govresearchgate.net Research in this area focuses on developing new catalysts and reaction conditions for the direct coupling of carboxylic acids and amines. chemicalbook.com

Aryl Ester Synthesis: The diphenylcarbamate portion of the molecule is an ester. The study of the formation and cleavage of such a carbamate ester could provide insights into esterification and transesterification reactions involving sterically hindered phenols and complex amines. The synthesis of esters from carboxylic acids and alcohols is a fundamental reaction in organic chemistry, with numerous established protocols.

Table 2: Common Reagents for Amide and Ester Synthesis

| Reaction | Coupling Reagents / Catalysts |

|---|---|

| Amide Synthesis | Carbodiimides (e.g., EDC), Phosphonium salts (e.g., BOP, PyBOP), Uronium salts (e.g., HBTU, HATU), Acid Chlorides, Boronic acid derivatives. nih.govresearchgate.net |

| Ester Synthesis (from Carboxylic Acid) | Fischer-Speier esterification (acid catalyst), Steglich esterification (DCC, DMAP), Yamaguchi esterification, Mitsunobu reaction. |

Applications in Chemical Biology and Enzyme Mechanism Research

The carbamate functional group is a well-known inhibitor of several enzyme classes, particularly serine hydrolases like acetylcholinesterase. This makes carbamate-containing molecules valuable tools in chemical biology.

Probing Enzyme Active Sites and Catalytic Mechanisms

Theoretically, this compound could act as an inactivator of serine hydrolases. The carbamate moiety can undergo nucleophilic attack by the active site serine residue of an enzyme, leading to a carbamoylated, and thus inactivated, enzyme. The kinetics and specificity of such an interaction could provide information about the size, shape, and electronic environment of the enzyme's active site. The diphenylcarbamate group would offer a bulky, hydrophobic substituent, which could be used to probe enzymes with large hydrophobic pockets.

Development of Biochemical Tools and Probes

Molecules containing a reactive "warhead" like a carbamate can be modified to create activity-based probes (ABPs). By incorporating a reporter tag (e.g., a fluorophore or a biotin) into the structure of this compound, it could theoretically be converted into a probe to identify and study the activity of specific enzymes in complex biological systems. Fluorescent probes are instrumental in detecting and imaging biologically relevant species and processes. medchemexpress.comnih.gov The development of such probes often involves designing a molecule that exhibits a change in its fluorescent properties upon reacting with its target.

Role in Materials Science and Polymer Research

The aromatic rings and amide linkages within this compound are common components of high-performance polymers.

Aromatic polyamides and polyurethanes (which contain the carbamate linkage) are known for their thermal stability, mechanical strength, and chemical resistance. While there is no evidence of this compound being used as a monomer, its structure contains the fundamental building blocks for such materials. It could theoretically be incorporated into a polymer backbone or used as an additive to modify the properties of existing polymers. The synthesis of advanced polymer materials is a rapidly growing field, with a focus on creating materials with enhanced functionality and environmental compatibility. nih.gov The development of novel polyurethanes, for instance, involves the synthesis of new diisocyanate or diol monomers.

Precursor for Functional Materials Synthesis

The synthesis of novel functional materials is a cornerstone of modern materials science, with researchers continually exploring new molecular building blocks. In principle, the structure of this compound, featuring both an acetamido and a diphenylcarbamate group, presents intriguing possibilities for its use as a precursor in the synthesis of functional materials. The presence of aromatic rings and amide and carbamate linkages could, for instance, be exploited in the design of polymers with specific thermal or mechanical properties.

However, a comprehensive review of currently available scientific literature does not yield specific examples or detailed research findings on the use of this compound as a direct precursor for the synthesis of functional materials. While the broader field of functional polymer synthesis is an active area of research, the specific application of this compound remains a largely unexplored domain within the public body of scientific publications. nih.govmdpi.com Future research may yet uncover synthetic pathways where the unique combination of functional groups in this compound can be harnessed to create new materials with desirable properties.

Integration into Polymeric Architectures

The integration of small molecules into larger polymeric architectures is a common strategy for tailoring the properties of materials. The functional groups present in this compound, namely the secondary amide and the carbamate ester, could theoretically participate in polymerization reactions or be grafted onto existing polymer backbones. For instance, the amide group could potentially be involved in hydrogen bonding interactions, influencing the morphology and properties of a polymer blend.

Despite these theoretical possibilities, there is a notable absence of specific research in the current scientific literature detailing the integration of this compound into polymeric architectures. While numerous studies focus on the synthesis and characterization of various functional polymers, including polyamides and polyurethanes, the specific use of this compound as a monomer or a functional additive is not documented. nih.govmdpi.comnih.gov This indicates that while the compound possesses structural features of interest, its practical application in polymer chemistry is yet to be established or widely reported in academic and research publications.

Method Development in Analytical Chemistry

The development of robust and reliable analytical methods is crucial for the quality control of pharmaceuticals and other chemical products. In this context, this compound, also known by its synonym Diacetamate, serves as an important reference point, particularly in the analysis of related pharmaceutical compounds.

The process of analytical method development is a systematic one, aimed at creating a procedure that is specific, accurate, precise, and robust for its intended purpose. This often involves the use of sophisticated instrumentation and a thorough understanding of the chemical and physical properties of the analyte.

Chromatographic Separation and Detection Methodologies

Chromatography is a powerful technique for separating the components of a mixture. High-Performance Liquid Chromatography (HPLC) is a widely used method in pharmaceutical analysis for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities. While a specific, validated HPLC method for the routine analysis of this compound is not extensively detailed in the literature, methods developed for the analysis of structurally related compounds, such as paracetamol (acetaminophen), provide a strong foundation for its separation and detection.

Given its structure, a reversed-phase HPLC method would be a logical starting point for the separation of this compound. A C18 column would likely be employed, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection would typically be achieved using a UV-Vis detector, leveraging the chromophoric nature of the aromatic rings in the molecule.

For gas chromatography (GC), the Kovats Retention Index is a useful parameter for identifying compounds. For Diacetamate, a Kovats Retention Index of 1765 on a standard non-polar column has been reported, providing a valuable data point for its identification in GC-based methods. nih.gov

Table 1: Potential Chromatographic Parameters for this compound Analysis

| Parameter | Potential Value/Condition | Rationale |

| Chromatographic Mode | Reversed-Phase HPLC | Suitable for moderately polar organic molecules. |

| Stationary Phase | C18 (Octadecylsilane) | Common stationary phase with good retention for aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Provides good separation and peak shape for related compounds. |

| Detection | UV-Vis Spectroscopy | The aromatic rings in the molecule are expected to absorb in the UV region. |

| GC Retention Index | 1765 (Kovats, non-polar column) | A specific identifier for the compound in gas chromatography. nih.gov |

Spectroscopic Quantification Techniques

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly relevant for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts observed in the NMR spectra are indicative of the electronic environment of the protons and carbon atoms, respectively.

Table 2: Reported NMR Spectral Data for 4-Acetamidophenyl Acetate (B1210297) (Synonym for this compound)

| Nucleus | Chemical Shift (δ) in ppm (approximate) |

| ¹H | Signals corresponding to aromatic protons, acetyl protons, and amide proton. |

| ¹³C | Signals corresponding to carbonyl carbons, aromatic carbons, and methyl carbons. |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a valuable tool for the quantitative analysis of compounds containing chromophores. The aromatic rings in this compound are expected to exhibit strong absorbance in the UV region. For a structurally related compound, 4-acetamidophenol, a maximum absorbance wavelength (λmax) of 248 nm has been reported. This suggests that a similar wavelength range would be suitable for the detection and quantification of this compound. nih.gov

Reference Standard Development

Reference standards are highly purified compounds that are used as a benchmark for analytical measurements. They are essential for ensuring the accuracy and reliability of analytical data in pharmaceutical quality control and other applications. 4-Acetamidophenyl acetate, a synonym for this compound, is available as a reference standard, particularly as a known impurity of Acetaminophen (B1664979). medchemexpress.com

The development of a reference standard is a rigorous process that involves:

Synthesis and Purification: The compound is synthesized and then purified to a very high degree, often using techniques like recrystallization and preparative chromatography.